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Compound of Interest

Compound Name: Maltotriose hydrate

Cat. No.: B1591481 Get Quote

This in-depth technical guide provides a detailed overview of the core physicochemical

properties and metabolic significance of maltotriose. Designed for researchers, scientists, and

drug development professionals, this document summarizes key quantitative data, outlines

experimental methodologies for molecular weight determination, and illustrates its primary

metabolic pathway.

Core Properties of Maltotriose
Maltotriose is a trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds.

[1][2] It is a key intermediate in the digestion of starch by α-amylase.[2][3] The chemical

formula for maltotriose is C₁₈H₃₂O₁₆.[1][2][4]

Quantitative Molecular Data
The molecular weight and related quantitative data for maltotriose are summarized in the table

below.

Parameter Value Reference

Chemical Formula C₁₈H₃₂O₁₆ [1][2][4]

Average Molecular Weight 504.44 g/mol [2][5]

Monoisotopic Molecular

Weight
504.169034976 Da [6]

Exact Mass 504.1690 Da [2]
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Experimental Protocols for Molecular Weight
Determination
The precise determination of the molecular weight of oligosaccharides like maltotriose is critical

for their characterization. The two primary methods employed for this purpose are Mass

Spectrometry (MS) and Gel Permeation Chromatography (GPC), also known as Size-Exclusion

Chromatography (SEC).

Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge

ratio of ions. For carbohydrate analysis, soft ionization techniques such as Matrix-Assisted

Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used to

generate intact gaseous ions from the analyte.[5]

Methodology: MALDI-Time-of-Flight (TOF) Mass Spectrometry

Sample Preparation: The maltotriose sample is dissolved in a suitable solvent, typically

distilled water or a water/acetonitrile mixture.

Matrix Preparation: A matrix, such as 2,5-dihydroxybenzoic acid (DHB), is prepared in a

solvent like a mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA).

Sample-Matrix Co-crystallization: The sample solution is mixed with the matrix solution in a

specific ratio. A small volume of this mixture is then spotted onto a MALDI target plate and

allowed to air dry, leading to the co-crystallization of the sample within the matrix.

Ionization: The target plate is introduced into the mass spectrometer. A pulsed laser beam is

directed at the sample-matrix crystals. The matrix absorbs the laser energy, leading to the

desorption and ionization of the maltotriose molecules, primarily as singly charged ions (e.g.,

[M+Na]⁺ or [M+K]⁺).

Time-of-Flight Analysis: The generated ions are accelerated by an electric field into a flight

tube. The time it takes for the ions to travel the length of the tube to the detector is

measured. Lighter ions travel faster than heavier ions, allowing for the determination of the

mass-to-charge ratio and, consequently, the molecular weight of the maltotriose.
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Gel Permeation Chromatography (GPC/SEC)
Gel permeation chromatography separates molecules based on their size or hydrodynamic

volume.[7] It is a valuable technique for determining the molecular weight distribution of

polymers and oligosaccharides.[7]

Methodology: High-Performance Liquid Chromatography (HPLC) with GPC

Column Selection: A GPC column packed with porous particles of a specific pore size is

chosen. For oligosaccharides, columns with smaller pore sizes are suitable.

Mobile Phase: An appropriate mobile phase, often an aqueous buffer, is selected and

continuously pumped through the system.

Sample Injection: A dissolved sample of maltotriose is injected into the mobile phase stream.

Separation: As the sample passes through the column, larger molecules that cannot enter

the pores of the packing material elute first. Smaller molecules, like maltotriose, can diffuse

into the pores, resulting in a longer retention time. The elution volume is inversely

proportional to the logarithm of the molecular weight.

Detection: A detector, such as a refractive index (RI) detector, is used to monitor the

concentration of the eluting sample.

Calibration: To determine the absolute molecular weight, the system is calibrated using a

series of well-characterized oligosaccharide standards with known molecular weights. A

calibration curve of elution time versus the logarithm of the molecular weight is constructed,

from which the molecular weight of maltotriose can be interpolated.

Metabolic Pathway of Maltotriose
Maltotriose is a significant intermediate in carbohydrate metabolism, particularly in the

breakdown of starch. The following diagram illustrates the enzymatic hydrolysis of starch to

maltotriose and its subsequent breakdown into glucose.
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Caption: Enzymatic breakdown of starch to maltotriose and its subsequent hydrolysis to

glucose.

In humans, starch digestion begins in the mouth and continues in the small intestine, where

pancreatic α-amylase hydrolyzes starch into smaller oligosaccharides, including maltotriose.[3]

In the small intestine, brush border enzymes, primarily maltase-glucoamylase and sucrase-

isomaltase, further hydrolyze maltotriose into maltose and glucose.[1] Maltose is then cleaved

into two glucose molecules by α-glucosidase. The resulting glucose is absorbed by the

intestinal cells and enters the bloodstream to be used for energy through glycolysis.

In yeast, maltotriose is transported into the cell by specific permeases, such as the AGT1

permease. Once inside the cell, it is hydrolyzed by intracellular α-glucosidase into glucose,

which then enters the glycolytic pathway.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1591481?utm_src=pdf-body-img
https://taylorandfrancis.com/knowledge/Engineering_and_technology/Biomedical_engineering/Maltotriose/
https://reactome.org/content/detail/R-HSA-191116
https://www.researchgate.net/figure/Maltose-and-maltotriose-active-transport-and-hydrolysis-by-yeast-strains_tbl2_261560104
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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